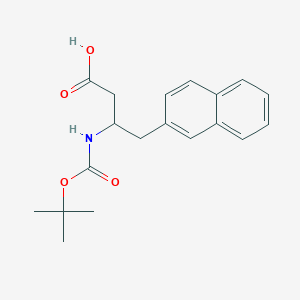

3-(Boc-amino)-4-(2-naphthyl)butyric Acid

Beschreibung

Contextualization within the Field of Non-Proteinogenic Amino Acids and β-Amino Acid Chemistry

3-(Boc-amino)-4-(2-naphthyl)butyric acid is classified as a non-proteinogenic amino acid (NPAA). Unlike the 20 common proteinogenic amino acids that are genetically coded for protein synthesis, NPAAs are not naturally incorporated into proteins. cpcscientific.com These "unnatural" amino acids, whether synthetic or naturally occurring, are of immense interest in chemistry and drug discovery. cpcscientific.comresearchgate.net Their incorporation into peptide chains can fundamentally alter the resulting molecule's properties. nih.gov Introducing NPAAs can enhance metabolic stability, improve binding affinity to biological targets, and increase resistance to enzymatic degradation—common limitations of natural peptide-based drug candidates. cpcscientific.comnih.gov

Furthermore, the compound is a β-amino acid, distinguished from the more common α-amino acids by the position of the amino group. In β-amino acids, the amino group is attached to the third carbon atom (the β-carbon) from the carboxyl group, whereas in α-amino acids, it is on the second (α-carbon). illinois.edu This structural difference has profound implications. Peptides constructed from β-amino acids, known as β-peptides, can fold into stable secondary structures like helices and sheets, much like natural peptides, but with significantly increased metabolic stability. chiroblock.comnih.gov The β-amino acid scaffold is found in a variety of highly active natural products and serves as a crucial component in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides. illinois.educhiroblock.com

Historical Development and Significance of β-Amino Acid Scaffolds in Organic and Medicinal Chemistry Research

While nature seldom utilizes β-amino acids, scientists have long recognized their importance in molecular design. tandfonline.com The study and application of β-amino acid scaffolds have become a significant sub-field of organic and medicinal chemistry. Historically, access to these compounds was limited, but the development of new synthetic methodologies has made them more readily available for research. illinois.edu

Key synthetic strategies developed over time include:

Arndt-Eistert Homologation: An early method for converting α-amino acids into their β-amino acid counterparts. illinois.edu

Conjugate Addition: The addition of nitrogen nucleophiles to α,β-unsaturated esters has been a widely used and refined method for β-amino acid synthesis. illinois.edutandfonline.com

Mannich-type Reactions: Advances in organocatalysis have led to highly stereoselective Mannich reactions for producing various β-amino acids. illinois.edutandfonline.com

Catalytic Hydrogenation: Asymmetric hydrogenation of β-amino acrylates provides another route to enantiomerically pure β-amino acids. illinois.edu

The significance of these scaffolds lies in their utility as versatile platforms for constructing complex molecular architectures. tandfonline.comrsc.org In drug discovery, the β-amino acid motif is integral to numerous pharmaceutically active compounds, including antibiotics and anticancer agents. chiroblock.com Their ability to impart conformational constraints and enhanced stability makes them privileged structures in the design of novel therapeutics. chiroblock.comchemrxiv.org The use of molecular scaffolds derived from natural products is a common and effective strategy in drug design, allowing for the creation of new compounds with modified bioavailability and biological activity. nih.gov

| Synthetic Approach | Description |

| α-Amino Acid Homologation | Involves extending the carbon backbone of an existing α-amino acid, such as in the Arndt-Eistert reaction. illinois.edu |

| Asymmetric Michael Additions | The stereoselective addition of an amine or its equivalent to an α,β-unsaturated carbonyl compound. tandfonline.com |

| Mannich-type Reactions | A three-component reaction involving an amine, an aldehyde, and a carbonyl compound that forms a β-amino carbonyl compound. tandfonline.com |

| Catalytic Asymmetric Hydrogenation | The hydrogenation of enamines or other unsaturated precursors using a chiral catalyst to produce a specific enantiomer. |

Fundamental Role of Chirality in the Design and Function of Naphthyl-Substituted Butyric Acid Derivatives

Chirality, or the "handedness" of a molecule, is a fundamental concept in medicinal chemistry and materials science. For most bioactive molecules, only one of two enantiomers (mirror-image isomers) will interact correctly with its biological target, such as an enzyme or receptor. The other enantiomer may be inactive or, in some cases, cause undesirable effects. Therefore, the ability to synthesize a single, specific enantiomer of a compound is crucial. rsc.org

In the case of this compound, the stereocenter is at the third carbon. This means the compound exists as two enantiomers: (R)-3-(Boc-amino)-4-(2-naphthyl)butyric acid and (S)-3-(Boc-amino)-4-(2-naphthyl)butyric acid. sigmaaldrich.comchemicalbook.com The synthesis of such chiral molecules often requires stereoselective methods to ensure the production of the desired enantiomer with high purity. chiroblock.comtandfonline.com

The naphthyl group, a bicyclic aromatic hydrocarbon, is a large, hydrophobic substituent. Its incorporation into drug candidates can significantly influence their binding properties. For instance, the L-3-(2-naphthyl)alanine (a related α-amino acid) residue is critically important for the high antiviral activity of the peptide T140, a CXCR4 inhibitor. nih.gov The specific orientation of the naphthyl ring relative to other parts of the molecule can enhance interactions with a biological target. nih.gov The defined stereochemistry at the β-carbon of this compound dictates the spatial arrangement of the bulky naphthyl group and the other substituents, which is essential for its function as a building block in creating structurally precise and biologically active molecules. chemimpex.comnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(12-17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKULNBHGHIPRGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Stereoselective Access to 3 Boc Amino 4 2 Naphthyl Butyric Acid

Asymmetric Synthetic Routes to Chiral β-Amino Acids Incorporating Naphthyl Moieties

The creation of chiral β-amino acids that feature a naphthyl group, such as 3-(Boc-amino)-4-(2-naphthyl)butyric acid, is a significant challenge in organic synthesis. These molecules are valuable building blocks for pharmaceuticals and peptidomimetics. chemimpex.com Asymmetric synthesis provides the most direct pathways to these enantiomerically pure compounds, avoiding the need for resolving racemic mixtures. These methods can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Approaches Utilizing Chiral Auxiliaries and Substrate Control

Diastereoselective synthesis is a powerful strategy where a chiral auxiliary is temporarily incorporated into an achiral substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the desired enantiomerically enriched product.

One common method involves the N-acylation of a chiral auxiliary, such as an enantiopure oxazolidinone, with a suitable acid chloride. researchgate.net The resulting adduct can then undergo a diastereoselective reaction, for instance, an alkylation or a Michael addition. For the synthesis of a β-amino acid, a key step could be the conjugate addition of an organometallic reagent to an α,β-unsaturated system or the alkylation of an enolate derived from the chiral auxiliary-bound substrate. acs.org The steric hindrance imposed by the auxiliary guides the incoming reagent to a specific face of the molecule, thereby controlling the formation of the new stereocenter. After the key bond-forming step, the auxiliary is removed through hydrolysis or another cleavage method. The effectiveness of this approach is highly dependent on the choice of the chiral auxiliary and the reaction conditions, which are optimized to maximize the diastereomeric excess (d.e.).

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis This table is illustrative and provides examples of auxiliaries used in similar transformations.

| Chiral Auxiliary | Typical Application | Key Feature |

| Evans' Oxazolidinones | Diastereoselective alkylation, aldol, and Michael additions | Forms a rigid chelated enolate, effectively shielding one face. |

| α-tert-Butanesulfinamide | Synthesis of chiral amines and amino acid derivatives acs.org | Forms stable sulfinamide-bound enolates that direct alkylation. acs.org |

| (4R,5R)-Hexahydrobenzoxazolidinone | Asymmetric synthesis of β2-amino acids researchgate.net | Used for N-acylation followed by highly diastereoselective alkylation. researchgate.net |

Enantioselective Catalytic Methods: Asymmetric Hydrogenation, Michael Additions, and Related Transformations

Enantioselective catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. In these methods, a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.

Asymmetric Hydrogenation: A prevalent strategy for synthesizing β-amino acids involves the asymmetric hydrogenation of a prochiral enamine or β-acylamino acrylate (B77674) precursor. This reaction typically employs chiral transition metal complexes, often based on rhodium (Rh) or ruthenium (Ru), with chiral phosphine (B1218219) ligands. For the synthesis of this compound, a suitable precursor would be a β-(Boc-amino)-α,β-unsaturated ester bearing the 2-naphthylmethyl group. The chiral catalyst coordinates to the double bond and delivers hydrogen from a specific face, establishing the desired stereocenter at the β-position with high enantioselectivity.

Asymmetric Michael Additions: Another powerful catalytic approach is the asymmetric Michael addition (or conjugate addition). This can involve the addition of a nitrogen nucleophile to an α,β-unsaturated ester containing the naphthyl moiety, or the addition of a naphthyl-containing organometallic reagent to a suitable Michael acceptor. Organocatalysis, using chiral amines, squaramides, or phosphoric acids, has emerged as a key technology for these transformations, promoting reactions with high enantiomeric excess (ee) under mild conditions. rsc.org

Table 2: Selected Catalytic Systems for Asymmetric Synthesis of β-Amino Acids This table presents examples of catalyst types used for analogous transformations.

| Catalyst Type | Reaction | Example Ligand/Catalyst | Typical Enantioselectivity |

| Rhodium Complex | Asymmetric Hydrogenation of Enamines | Chiral Bisphosphine Ligands (e.g., DuPhos, JosiPhos) | Often >90% ee |

| Ruthenium Complex | Asymmetric Hydrogenation of β-Ketoesters | BINAP and its derivatives | High ee |

| Organocatalyst | Michael Addition | Chiral Squaramide or Bifunctional Amine rsc.org | Can exceed 99% ee rsc.org |

| Ammonium Salt Catalyst | Asymmetric Halogenation/Alkylation nih.gov | Maruoka's Spirocyclic Binaphthyl Ammonium Salts nih.gov | High enantioselectivity nih.gov |

Chemoenzymatic Synthesis of Enantiopure this compound

Chemoenzymatic methods leverage the high selectivity of enzymes to perform stereoselective transformations on synthetic substrates. For the preparation of enantiopure β-amino acids, lipase-catalyzed kinetic resolution is a particularly common and effective strategy.

In a typical kinetic resolution, a racemic mixture of a this compound ester is subjected to enzymatic hydrolysis. The enzyme, acting as a chiral catalyst, will selectively hydrolyze one of the enantiomers (e.g., the R-ester) to the corresponding carboxylic acid, while leaving the other enantiomer (the S-ester) largely unreacted. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be separated by standard chemical techniques, such as extraction. This method provides access to both enantiomers: one as the acid and the other as the ester. The maximum theoretical yield for a single enantiomer in a classic kinetic resolution is 50%. The efficiency of this process is dictated by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E-value).

Strategies for Chiral Resolution of Racemic this compound Intermediates

When a direct asymmetric synthesis is not feasible or economical, chiral resolution of a racemic mixture remains a viable industrial method for obtaining enantiomerically pure compounds. google.com This approach involves separating the two enantiomers of a racemate. mdpi.com

The most common method is diastereomeric salt formation. The racemic this compound, being an acid, can be treated with a chiral base (the resolving agent), such as a chiral amine. This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. Once a single diastereomer is isolated in pure form, the chiral resolving agent is removed by treatment with an acid or base, yielding the desired enantiomer of the β-amino acid. The choice of resolving agent and crystallization solvent is critical for achieving efficient separation.

Alternatively, kinetic resolution, as described in the chemoenzymatic section, is also a powerful resolution strategy.

Table 3: Common Chiral Resolving Agents

| Class of Resolving Agent | Example | Resolves |

| Chiral Acids | (+)-Tartaric Acid, Dibenzoyl-L-tartaric acid researchgate.net | Racemic Bases (e.g., amines) |

| Chiral Bases | (-)-Strychnine, (+)-Brucine, (R)-1-Phenylethylamine | Racemic Acids |

| Chiral Alcohols | (R,R)-1,1'-Bi-2-naphthol (BINOL) researchgate.net | Can form separable complexes with amino alcohols researchgate.net |

Protecting Group Chemistry and Optimization for the Boc-Amino Functionality in Complex Syntheses

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. wikipedia.org Its popularity stems from its ease of introduction, its stability under a wide range of reaction conditions, and its straightforward removal under specific acidic conditions. wikipedia.orgchemistrysteps.com

Protection: The Boc group is typically introduced by reacting the amino group of 3-amino-4-(2-naphthyl)butyric acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org The reaction conditions can be optimized for efficiency and chemoselectivity; for instance, using a base like sodium hydroxide (B78521) in an aqueous medium or 4-dimethylaminopyridine (B28879) (DMAP) in an organic solvent like acetonitrile. wikipedia.orggoogle.com Solvent-free conditions using catalytic iodine have also been reported for N-tert-butyloxycarbonylation. organic-chemistry.org

Stability and Orthogonality: The Boc group is robust and stable towards most nucleophiles and basic conditions. organic-chemistry.org This stability allows for chemical modifications on other parts of the molecule, such as the carboxylic acid group, without affecting the protected amine. It is orthogonal to other common protecting groups like the base-labile Fmoc group, which is a crucial feature in complex multi-step syntheses. organic-chemistry.org

Deprotection: The key advantage of the Boc group is its lability under acidic conditions. chemistrysteps.com It can be readily cleaved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758), or with hydrogen chloride in methanol (B129727). wikipedia.org The cleavage mechanism proceeds through the formation of a stable tert-butyl cation, which then decomposes to isobutylene (B52900) and carbon dioxide, driving the reaction to completion. chemistrysteps.com To prevent the tert-butyl cation from causing unwanted side reactions by alkylating other nucleophilic sites on the substrate, scavengers like anisole (B1667542) or thioanisole (B89551) are often added during the deprotection step. wikipedia.org

Principles of Sustainable Synthesis Applied to the Preparation of this compound

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving efficiency.

Key sustainable strategies include:

Catalysis over Stoichiometric Reagents: The use of enantioselective catalytic methods (Section 2.1.2) is inherently more sustainable than approaches requiring stoichiometric chiral auxiliaries. Catalytic amounts of a chiral metal complex or an organocatalyst can generate large quantities of the product, reducing waste significantly. nih.gov

Biocatalysis: Chemoenzymatic syntheses (Section 2.2) are a cornerstone of green chemistry. Enzymes operate under mild conditions (neutral pH, room temperature) and often in aqueous media, reducing energy consumption and the need for hazardous organic solvents.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Asymmetric additions and hydrogenations generally have higher atom economy compared to methods that use and then discard a chiral auxiliary.

Use of Safer Solvents: Minimizing or replacing hazardous organic solvents is a primary goal. Research into performing reactions in water, such as the catalyst-free N-Boc protection of amines, represents a significant step towards a more sustainable process. organic-chemistry.org

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Chemical Transformations and Derivatizations of 3 Boc Amino 4 2 Naphthyl Butyric Acid

Reactivity at the Carboxyl Functionality: Amidation, Esterification, and Reduction Pathways

The carboxylic acid group of 3-(Boc-amino)-4-(2-naphthyl)butyric acid is a prime site for a variety of chemical modifications, including amidation, esterification, and reduction.

Amidation: The formation of amides from the carboxyl group is a fundamental transformation, often employed in the synthesis of peptides and other bioactive molecules. Standard peptide coupling reagents can be utilized for this purpose. For instance, the coupling of N-Boc protected β-amino acids with other amino acid esters or amines can be achieved using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method facilitates the formation of a peptide bond under mild conditions. The choice of coupling agents and reaction conditions can influence the efficiency of the reaction and the preservation of stereochemical integrity. Studies have shown that amidation at the C-terminus can impact the secondary structure and stability of peptides. nih.gov

Esterification: The carboxyl group can be readily converted to various esters. A common method involves reaction with an alcohol in the presence of an acid catalyst. For N-Boc protected amino acids, esterification can be achieved by reaction with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate. nih.gov Another effective method for preparing methyl esters is the use of trimethylchlorosilane in methanol (B129727) at room temperature. researchgate.net These esterification reactions are generally high-yielding and compatible with the Boc protecting group.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol. This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) complexes. researchgate.net For instance, N-Boc-α-amino acids can be reduced to N-Boc-α-amino alcohols using lithium borohydride (B1222165) (LiBH4) in tetrahydrofuran (B95107) (THF). rsc.org The resulting amino alcohol can serve as a versatile intermediate for further synthetic manipulations.

Interactive Data Table: Reactions at the Carboxyl Functionality

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Amidation | EDCI, HOBt, Amine | Amide |

| Esterification | Alkyl halide, K2CO3 | Ester |

Modifications of the Boc-Protected Amine Moiety: Deprotection and Subsequent Functionalization

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality due to its stability under various conditions and its ease of removal under acidic conditions. fishersci.co.ukmasterorganicchemistry.com

Deprotection: The removal of the Boc group is most commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. nih.govfishersci.co.uk The deprotection reaction is typically fast and occurs at room temperature. fishersci.co.uk Alternative, milder methods for Boc deprotection have also been developed to accommodate acid-sensitive substrates. These include the use of aqueous phosphoric acid or catalytic amounts of iodine. organic-chemistry.orgnih.gov Recently, oxalyl chloride in methanol has been reported as a mild and efficient reagent for N-Boc deprotection. rsc.org

Subsequent Functionalization: Once the Boc group is removed, the resulting free amine of 3-amino-4-(2-naphthyl)butyric acid hydrochloride can be subjected to a wide array of functionalization reactions. chemimpex.com These include acylation to form amides, alkylation to introduce new substituents, and sulfonylation to yield sulfonamides. For example, the free amine can be coupled with other N-Boc protected amino acids to extend a peptide chain. nih.gov Reductive amination with aldehydes or ketones provides a route to secondary or tertiary amines. nih.gov This versatility allows for the incorporation of this naphthyl-containing amino acid into diverse molecular scaffolds.

Interactive Data Table: Boc-Amine Modifications

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Primary Amine Hydrochloride/TFA Salt |

| Deprotection | Hydrochloric acid (HCl), Organic Solvent | Primary Amine Hydrochloride |

| Deprotection | Oxalyl chloride, Methanol | Primary Amine |

| Acylation | Acyl chloride, Base | Amide |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthyl Ring System

The naphthyl ring of this compound is susceptible to aromatic substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution: The amino acid side chain acts as a deactivating group, making electrophilic aromatic substitution on the naphthyl ring less favorable than on an unsubstituted naphthalene (B1677914). However, under forcing conditions, reactions such as nitration and sulfonation can occur. masterorganicchemistry.comopenstax.org Nitration is typically carried out with a mixture of concentrated nitric and sulfuric acids, which generates the nitronium ion (NO2+) as the active electrophile. openstax.org Sulfonation is achieved using fuming sulfuric acid (H2SO4/SO3). openstax.org The position of substitution will be directed by the electronics and sterics of the existing side chain. Halogenation can also be performed using a halogen (e.g., Br2, Cl2) and a Lewis acid catalyst (e.g., FeBr3, AlCl3). masterorganicchemistry.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic systems like naphthalene unless there are strong electron-withdrawing groups present on the ring. rutgers.edu Therefore, direct nucleophilic substitution on the unsubstituted naphthyl ring of this compound is not a common transformation. However, if the naphthyl ring were to be functionalized with appropriate leaving groups and activating groups, such reactions could become feasible.

Stereochemical Integrity and Epimerization Studies During Chemical Manipulations

Maintaining the stereochemical integrity of the chiral center at the C3 position is crucial during the chemical transformations of this compound. Epimerization, the change in configuration at a single stereocenter, is a potential side reaction, particularly in peptide synthesis. nih.gov

Epimerization of amino acids can occur under basic conditions through the abstraction of the α-proton, leading to the formation of a planar enolate intermediate which can then be protonated from either face. nih.gov In the context of peptide coupling reactions, the activation of the carboxylic acid can increase the acidity of the α-proton, making it more susceptible to epimerization. nih.govnih.gov The extent of epimerization can be influenced by several factors, including the nature of the amino acid side chain, the coupling reagents used, the base, and the reaction temperature. nih.govu-tokyo.ac.jp For instance, sterically hindered residues may be more prone to epimerization. u-tokyo.ac.jp

Studies on related amino acids have shown that the choice of coupling conditions is critical to minimize this unwanted side reaction. nih.gov Careful selection of non-racemizing coupling reagents and additives, as well as control of the reaction pH and temperature, are essential to preserve the stereochemical purity of the final product. nih.govu-tokyo.ac.jp

Strategies for the Formation of Cyclic and Constrained Analogues from this compound

Cyclic peptides and constrained analogues often exhibit enhanced biological activity and stability compared to their linear counterparts. This compound can serve as a valuable building block in the synthesis of such conformationally restricted molecules. nih.govgla.ac.uk

The formation of cyclic peptides typically involves an intramolecular cyclization reaction. nih.gov A common strategy is to synthesize a linear peptide precursor containing this compound and then perform a head-to-tail cyclization. This is often achieved by activating the C-terminal carboxylic acid and allowing it to react with the N-terminal amine after deprotection. nih.gov The success of the cyclization is dependent on factors such as the peptide sequence, the length of the linear precursor, and the cyclization conditions. High dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.

Another approach to creating constrained analogues is through the formation of lactams. For example, if a diaminobutyric acid derivative were used in a peptide sequence with this compound, an intramolecular amide bond could be formed between the side-chain amine and a carboxylic acid to create a cyclic lactam structure. nih.gov The introduction of the bulky naphthyl group can itself impose conformational constraints on the resulting cyclic structure.

Role of 3 Boc Amino 4 2 Naphthyl Butyric Acid As a Versatile Building Block in Advanced Chemical Synthesis

Application in Peptidomimetic Design and Synthesis

The quest to design synthetic molecules that mimic the structure and function of natural peptides, known as peptidomimetics, is a central theme in medicinal chemistry. These efforts aim to overcome the inherent limitations of natural peptides as therapeutic agents, such as their susceptibility to enzymatic degradation. 3-(Boc-amino)-4-(2-naphthyl)butyric acid plays a crucial role in this field due to its nature as a β-amino acid, which can be incorporated into peptide-like chains to create more stable and structurally diverse molecules.

Incorporation into β-Peptide Structures and Foldamers for Biomimetic Research

β-peptides, which are oligomers of β-amino acids, are known to adopt stable, predictable secondary structures, such as helices, sheets, and turns, much like their α-peptide counterparts. These well-defined three-dimensional structures are often referred to as "foldamers." The incorporation of this compound into β-peptide sequences is particularly significant due to the influence of its bulky naphthyl group. This large, hydrophobic side chain can drive the folding process through aromatic-aromatic (π-π stacking) and hydrophobic interactions, leading to the formation of highly ordered and stable nanostructures. nih.gov

The ability to control the folding of these synthetic oligomers allows researchers to mimic the complex architectures of natural proteins and to study fundamental biological processes. For instance, β-peptides containing aromatic residues can be designed to mimic the surfaces of proteins involved in disease pathways, potentially leading to new therapeutic interventions.

Design of Conformationally Restricted Scaffolds Based on the Butyric Acid Backbone

A key strategy in drug design is to create molecules with a fixed or limited range of conformations. This conformational restriction can lead to higher binding affinity and selectivity for a biological target. The butyric acid backbone of this compound, with its additional carbon atom compared to α-amino acids, provides a unique scaffold for designing such conformationally constrained molecules. nih.gov

By incorporating this building block, chemists can introduce specific turns or kinks into a peptide chain, thereby limiting its flexibility. This approach has been successfully used to stabilize β-hairpin motifs, which are common structural elements in proteins. The naphthyl group, through its steric bulk and potential for intramolecular interactions, further contributes to restricting the conformational freedom of the resulting molecule. acs.org This strategy is invaluable for developing potent and selective ligands for a variety of biological targets.

Utilization in the Construction of Diverse Pharmaceutical Scaffolds and Drug Discovery Lead Compounds

The naphthalene (B1677914) moiety is a well-established pharmacophore found in numerous approved drugs. nih.gov Its presence in this compound makes this compound a valuable starting material for the synthesis of new pharmaceutical scaffolds and lead compounds in drug discovery. The β-amino acid framework provides a versatile platform for diversification, allowing for the attachment of various functional groups to create libraries of potential drug candidates. chemimpex.com

Research has shown that this compound is a key intermediate in the synthesis of various pharmaceuticals, with a particular focus on the development of drugs targeting neurological disorders. nih.govchemimpex.com Its ability to serve as a precursor for drug candidates with potentially improved efficacy and selectivity is highly valued in medicinal chemistry. chemimpex.com For example, peptidomimetics containing a similar structural motif, [3-amino-3(napthyl)]-propionic acid, have been investigated for their ability to inhibit protein-protein interactions in cancer, demonstrating the therapeutic potential of this class of compounds. nih.gov

Precursor in Natural Product Synthesis and Analog Development Studies

The development of synthetic routes to enantiomerically pure β-amino acids is an active area of research, as these compounds are valuable for creating analogs of natural products. researchgate.netnih.gov By modifying the structure of a natural product through the incorporation of a non-natural β-amino acid like this compound, chemists can explore structure-activity relationships and potentially develop new therapeutic agents with improved properties.

Contributions to the Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, the use of chiral catalysts to control the stereochemical outcome of a chemical reaction, is a cornerstone of modern organic synthesis. The development of new chiral ligands is crucial for expanding the scope and efficiency of asymmetric transformations. Chiral β-amino acid derivatives are attractive candidates for ligand design due to their well-defined stereochemistry and the presence of multiple coordination sites (the amino and carboxyl groups).

While specific examples of chiral ligands derived directly from this compound are not extensively documented in the surveyed literature, the general utility of chiral β-amino acids in asymmetric catalysis is well-established. The combination of the chiral backbone and the bulky naphthyl group offers a promising scaffold for the design of new ligands that could be effective in a range of metal-catalyzed reactions. The steric and electronic properties of the naphthyl moiety could play a key role in creating a specific chiral environment around a metal center, thereby influencing the stereoselectivity of the catalyzed reaction.

Integration into Supramolecular Assemblies and Functional Materials Research

Supramolecular chemistry focuses on the design and synthesis of complex, functional assemblies held together by non-covalent interactions. Aromatic amino acids are particularly valuable building blocks in this field due to their propensity to self-assemble through π-π stacking interactions. nih.govacs.org The incorporation of this compound into peptides or other molecular frameworks can be used to drive the formation of well-ordered supramolecular structures such as nanofibers, nanotubes, and hydrogels. nih.govacs.org

These self-assembled materials have a wide range of potential applications in nanotechnology and biomedicine. For example, peptide-based hydrogels can be used as scaffolds for tissue engineering, as matrices for controlled drug release, and as components of biosensors. elsevierpure.com The naphthyl group in this compound can impart desirable properties to these materials, such as enhanced mechanical strength and interesting photophysical characteristics. The ability to control the self-assembly process at the molecular level opens up exciting possibilities for the creation of new functional materials with tailored properties. acs.orgbeilstein-journals.org

Computational and Theoretical Investigations of 3 Boc Amino 4 2 Naphthyl Butyric Acid and Its Derivatives

Conformational Analysis Using Molecular Mechanics and Quantum Chemical Methods

The conformational landscape of a molecule dictates its physical properties and biological activity. For a flexible molecule like 3-(Boc-amino)-4-(2-naphthyl)butyric acid, which possesses multiple rotatable single bonds, understanding its preferred three-dimensional shapes is crucial. Conformational analysis is typically approached using a combination of molecular mechanics (MM) and more accurate, computationally intensive quantum chemical (QM) methods.

Molecular Mechanics (MM) serves as the initial step for exploring the vast conformational space. Methods using force fields like AMBER or MM2 are employed to systematically search for low-energy conformers. figshare.com For a molecule like this compound, this involves rotating the key dihedral angles, such as those in the butyric acid backbone and the linkage to the naphthyl group, to generate a multitude of possible structures. A systematic search can identify numerous conformations that lie within a small energy range (e.g., 1-2 kcal/mol) of the global minimum, all of which could be accessible at room temperature. figshare.com

Quantum Chemical Methods , particularly Density Functional Theory (DFT), are then used to refine the geometries and energies of the low-energy conformers identified by MM. researchgate.netnih.gov Methods like DFT with the B3LYP functional and various basis sets (e.g., 6-31G*, cc-pVTZ) provide a more accurate description of the electronic structure and, consequently, more reliable energy rankings of the conformers. nih.govnih.gov Studies on other non-coded amino acids have shown that while QM methods are highly accurate, MM-based approaches are often sufficient and computationally less expensive for larger systems, providing quality data that correlates well with experimental findings. nih.gov For new aminonaphthol derivatives, DFT calculations have been successfully used to confirm structures by comparing computed parameters with experimental NMR data. researchgate.net This dual approach ensures a thorough yet efficient exploration of the molecule's conformational preferences.

| Computational Method | Application in Conformational Analysis | Example from Related Studies |

| Molecular Mechanics (MM) | Initial, broad search of conformational space by rotating dihedral angles. Identifies a set of low-energy candidate structures. | A systematic search on flexible acetate (B1210297) substrates using MM2 and AMBER force fields identified 10-18 conformations within 1 kcal/mol of the global minimum. figshare.com |

| Quantum Mechanics (QM) / DFT | Refines the geometry and calculates more accurate relative energies of the conformers found by MM. Confirms preferred structures. | DFT (B3LYP/cc-pVTZ) was used to predict the most stable optimized structure of 2-(tert-butoxycarbonyl-amino)-5-bromopyridine. nih.gov |

Electronic Structure Calculations and Reactivity Predictions

Quantum chemical calculations are indispensable for elucidating the electronic structure of a molecule, which in turn governs its chemical reactivity. For this compound and its derivatives, understanding the distribution of electrons and the energies of molecular orbitals can predict sites of reaction and molecular stability.

Frontier Molecular Orbital (FMO) Theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap (the energy difference between these two orbitals) is a critical descriptor of molecular stability and reactivity. pnas.orgresearchgate.netyoutube.comsamipubco.com A small HOMO-LUMO gap generally signifies a molecule that is more reactive and has higher polarizability. mdpi.com

| Parameter | Significance | Method of Calculation |

| HOMO Energy | Correlates with the potential to donate an electron. Higher energy indicates a better electron donor. | Density Functional Theory (DFT), Hartree-Fock (HF) |

| LUMO Energy | Correlates with the potential to accept an electron. Lower energy indicates a better electron acceptor. | Density Functional Theory (DFT), Hartree-Fock (HF) |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | DFT, HF |

| Molecular Electrostatic Potential (MEP) | Visualizes electron density to identify nucleophilic (electron-rich, red) and electrophilic (electron-poor, blue) sites. | DFT, HF |

Molecular Docking and Dynamics Simulations to Understand Ligand-Target Interactions

To understand how a molecule like this compound might function as a therapeutic agent, it is essential to study its interactions with biological targets such as proteins or enzymes. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for this purpose. researchgate.netnih.gov

Molecular Docking is a method used to predict the preferred binding orientation (pose) of a ligand to a receptor. nih.gov Software like AutoDock Vina is used to place the ligand into the binding site of a protein and score the different poses based on binding affinity (e.g., in kcal/mol). nih.gov This provides a static snapshot of the most likely interaction. For example, docking studies have been used to investigate the binding of novel artesunic acid derivatives to the human topoisomerase I-DNA complex, confirming their ability to access the binding site. nih.gov In the context of this compound, docking would be used to predict how it fits into the active site of a target enzyme, identifying key interactions like hydrogen bonds or hydrophobic contacts between the naphthyl group and amino acid residues.

Molecular Dynamics (MD) Simulations complement docking by providing a dynamic view of the ligand-receptor complex over time. researchgate.net Starting from a docked pose, MD simulations model the movements of every atom in the system, including the protein, the ligand, and surrounding solvent molecules. uzh.ch This allows for an assessment of the stability of the binding pose and can reveal important conformational changes in both the ligand and the protein upon binding. researchgate.netnih.gov MD simulations, often run for microseconds, can confirm if the interactions predicted by docking are maintained, providing a more accurate picture of the binding process. nih.gov For instance, MD simulations have been used to confirm the stability of complexes between aristolochic acid I and its protein targets, validating docking results. mdpi.com

| Technique | Purpose | Information Gained |

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a receptor's active site. | Binding energy (kcal/mol), key interacting residues, hydrogen bonds, hydrophobic interactions. nih.govmdpi.com |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of the ligand-receptor complex. | Stability of the binding pose, conformational flexibility, dynamic interactions, solvent effects. researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Structural Motifs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org This approach is fundamental in medicinal chemistry for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds.

The QSAR process involves several key steps:

Data Set Selection : A series of structurally related molecules with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. For the title compound, this would involve synthesizing and testing various derivatives with modifications to the naphthyl ring, the butyric acid chain, or the Boc-protecting group.

Descriptor Calculation : For each molecule in the series, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), and topological indices that describe molecular shape and connectivity. nih.gov For peptides and amino acid derivatives, specific descriptors based on amino acid properties are often used. acs.orgacs.org

Model Building and Validation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.govresearchgate.net The predictive power of the resulting model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds. researchgate.net

QSAR studies have been successfully applied to various classes of compounds, including peptides and amino acid derivatives, to model activities like enzyme inhibition or bitterness thresholds. acs.orgresearchgate.net For derivatives of this compound, a QSAR model could identify which structural features are most important for a desired biological effect, thereby guiding the rational design of more potent analogues.

| QSAR Step | Description | Relevance to this compound Derivatives |

| Data Collection | Gather a set of compounds with known structures and measured biological activities. | A series of derivatives would be needed, for example, with different substituents on the naphthyl ring. |

| Descriptor Calculation | Compute numerical values representing physicochemical, electronic, or topological properties of each molecule. | Descriptors would capture variations in hydrophobicity, steric bulk, and electronic nature across the series. |

| Model Generation | Use statistical methods (e.g., MLR, PLS, Machine Learning) to create a predictive equation: Activity = f(descriptors). | The model would predict the activity of new derivatives, prioritizing the synthesis of the most promising candidates. nih.gov |

| Validation | Test the model's stability and predictive power using internal and external validation techniques. | Ensures the model is robust and not just a result of chance correlation. researchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3 Boc Amino 4 2 Naphthyl Butyric Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complete chemical structure and conformational preferences of 3-(Boc-amino)-4-(2-naphthyl)butyric acid in solution. Standard one-dimensional ¹H and ¹³C NMR spectra confirm the presence of all constituent functional groups, including the Boc-protecting group, the naphthyl moiety, and the butyric acid backbone.

For a deeper understanding, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish the connectivity between adjacent protons and carbon atoms, definitively assembling the molecular skeleton.

The primary utility of NMR in this context lies in stereochemical and conformational analysis. The coupling constants (J-values) between protons on the chiral C3 carbon and the adjacent C4 methylene (B1212753) protons are particularly diagnostic. These values are dependent on the dihedral angle between the protons and can be used to infer the predominant rotameric populations and the relative configuration (syn or anti) of diastereomers. Furthermore, through-space interactions are probed using Nuclear Overhauser Effect (NOE) experiments, which reveal the spatial proximity of different parts of the molecule, offering critical insights into its folded or extended conformation in solution.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Naphthyl-H (Aromatic) | 7.85 - 7.40 | m (multiplet) | Multiple overlapping signals characteristic of the naphthyl ring system. |

| N-H (Amide) | ~5.15 | d (doublet) | Couples with the adjacent C3-H proton. |

| C3-H (Methine) | ~4.30 | m (multiplet) | Chiral center proton, coupling to both N-H and C4 protons. |

| C4-H₂ (Methylene) | ~3.00, ~2.85 | dd (doublet of doublets) | Diastereotopic protons adjacent to a chiral center, showing distinct signals and couplings. |

| Boc C(CH₃)₃ | ~1.42 | s (singlet) | Strong signal integrating to 9 protons from the tert-butyl group. |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Elucidation

While NMR provides structural data in solution, X-ray crystallography offers the most definitive and unambiguous method for determining the absolute configuration and solid-state conformation of a chiral molecule. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis yields a precise three-dimensional electron density map, from which the exact position of every atom in the crystal lattice can be determined. This allows for the unequivocal assignment of the stereochemistry at the C3 chiral center as either R or S. The resulting structural model also provides a wealth of information, including precise bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state. Furthermore, crystallographic analysis reveals the intermolecular interactions, such as hydrogen bonds between the carboxylic acid and the Boc-carbamate groups, that dictate how the molecules pack together to form the crystal. rsc.org

| Parameter | Example Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁ | A common chiral space group, indicating the crystal is enantiopure. |

| Unit Cell Dimensions | a=8.9 Å, b=15.2 Å, c=7.5 Å, β=98.5° | Defines the size and angles of the repeating unit in the crystal. |

| Hydrogen Bonds | O-H···O, N-H···O | Key intermolecular forces governing the crystal packing arrangement. |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Solution Conformation

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules in solution. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. rsc.org

The 2-naphthyl group in this compound acts as an excellent chromophore, which is a prerequisite for CD and ORD analysis. researchgate.net The resulting spectra are highly sensitive to the molecule's stereochemistry. Enantiomers of the compound will produce mirror-image CD spectra, making this a powerful tool for confirming the absolute configuration (by comparison to a known standard or theoretical calculations) and for rapidly assessing the enantiomeric purity of a sample. researchgate.netacs.org The shape and sign of the observed Cotton effects can also be influenced by the molecule's conformation in solution, providing data that complements NMR studies. jst.go.jp The combination of a chiral backbone and a naphthalene (B1677914) chromophore can lead to strong chiroptical signals. rsc.org

Advanced Mass Spectrometry Techniques for Structural Confirmation of Complex Derivatives

Mass spectrometry (MS) is a cornerstone for verifying the molecular weight and confirming the structure of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS), often using a soft ionization technique like Electrospray Ionization (ESI), provides an extremely accurate mass measurement, which is used to determine the molecule's elemental composition.

Tandem mass spectrometry (MS/MS) is particularly insightful for detailed structural analysis. In this method, the protonated or deprotonated parent molecule is isolated and fragmented. The resulting fragmentation pattern serves as a molecular fingerprint. For Boc-protected amino acids, characteristic fragmentation pathways are well-established. nih.govresearchgate.net Common losses include the neutral loss of isobutylene (B52900) (56 Da) or the entire Boc group from the parent ion, which is a hallmark of this protecting group. reddit.comacdlabs.com Further fragmentation of the butyric acid backbone can confirm the sequence and structure of more complex derivatives built from this parent molecule. nih.gov Distinguishing between stereoisomers using MS/MS can sometimes be achieved, as different spatial arrangements can lead to subtle but reproducible differences in fragmentation efficiencies. nih.gov

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

Future Directions and Emerging Research Avenues for 3 Boc Amino 4 2 Naphthyl Butyric Acid in Chemical Research

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure β-amino acids remains a pivotal challenge in organic chemistry. While several methods exist for the preparation of 3-(Boc-amino)-4-(2-naphthyl)butyric acid, future research is geared towards developing more efficient, scalable, and sustainable stereoselective synthetic routes.

Current research highlights several promising areas for advancement. Asymmetric hydrogenation, a powerful tool for establishing stereocenters, is a key focus. ethz.chnih.govrsc.org The development of novel chiral catalysts, particularly those based on rhodium and ruthenium, is expected to enhance the enantioselectivity and efficiency of the hydrogenation of prochiral precursors to this compound. nih.govnih.gov The use of P-stereogenic BoPhoz-type ligands in rhodium-catalyzed hydrogenations has already shown high enantioselectivities (93-98% ee) for related 3-aryl-4-phosphonobutenoates, suggesting a translatable approach. nih.gov

Organocatalysis also presents a burgeoning field for the asymmetric synthesis of this compound. Brønsted base-catalyzed reactions, for instance, have demonstrated high enantio- and syn-selectivity in the synthesis of β-hydroxy α-amino acids from glycine (B1666218) imine derivatives, a strategy that could be adapted for β-amino acids with naphthyl side chains. nih.govacs.org

Furthermore, biocatalysis offers a green and highly selective alternative. The use of enzymes, such as transaminases, for the kinetic resolution of racemic β-amino acids or the direct asymmetric amination of corresponding keto acids is an area of active investigation.

| Synthetic Approach | Key Features & Future Directions |

| Asymmetric Hydrogenation | Development of novel Rhodium and Ruthenium catalysts with enhanced enantioselectivity and turnover numbers. ethz.chnih.govrsc.orgnih.govnih.gov |

| Chiral Auxiliary Methods | Design of more efficient and recyclable chiral auxiliaries to improve atom economy. |

| Organocatalysis | Exploration of Brønsted base and other organocatalytic systems for direct asymmetric synthesis. nih.govacs.org |

| Biocatalysis | Application of enzymes like transaminases for highly selective kinetic resolutions and asymmetric aminations. |

Exploration of New Applications in Catalysis and Materials Science

The distinct structural characteristics of this compound make it an intriguing candidate for applications beyond its traditional role as a building block in medicinal chemistry.

In the realm of catalysis , the chiral nature of this compound suggests its potential use as a ligand in asymmetric catalysis. The synthesis of chiral N-salicyl-2-naphthyl-β-aminoalcohols has yielded ligands that induce high enantioselectivity (up to 97% ee) in Strecker and Michael reactions. scilit.com This indicates that derivatives of this compound could be similarly employed to create novel chiral environments for a variety of metal-catalyzed transformations. The development of β-aminophosphine derivatives from amino acids has also produced powerful organocatalysts and ligands for metal-catalyzed reactions. rsc.org

In materials science , the incorporation of the naphthyl group opens up possibilities for creating functional materials with unique properties. The hydrophobic and π-stacking capabilities of the naphthyl moiety can be exploited in the design of self-assembling systems, such as hydrogels and functional polymers. For instance, dinaphthyl amino acids have been incorporated into peptides to study allosteric aromatic interactions, which could lead to the development of molecular gears in mini-proteins. nih.gov Additionally, bisphosphonate-functionalized poly(β-amino ester) network polymers have been synthesized, demonstrating the potential for creating biodegradable and non-toxic biomaterials. nih.gov The use of this specific amino acid as a chiral building block could lead to the development of materials with enhanced biocompatibility and specific recognition properties. chemimpex.comtcichemicals.com

| Application Area | Potential Use | Key Research Focus |

| Asymmetric Catalysis | As a chiral ligand for metal-catalyzed reactions. scilit.com | Synthesis of novel ligands and evaluation of their catalytic performance. |

| Organocatalysis | As a precursor to chiral organocatalysts. rsc.org | Design of new catalyst scaffolds based on the amino acid structure. |

| Functional Materials | In the creation of hydrogels, polymers, and other self-assembling systems. nih.gov | Exploiting the naphthyl group for controlled material properties. |

| Biomaterials | As a component in biodegradable and biocompatible materials. nih.govchemimpex.comtcichemicals.com | Enhancing material properties through the incorporation of the chiral amino acid. |

Integration with Automated Synthesis and Flow Chemistry Platforms for High-Throughput Research

The increasing demand for novel compounds for drug discovery and materials science necessitates the development of high-throughput synthesis and screening methods. Integrating the synthesis of this compound and its derivatives into automated platforms is a key future direction.

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. nih.govrsc.orgacs.org The continuous flow synthesis of chiral active pharmaceutical ingredients and their intermediates is a rapidly growing field. nih.govrsc.org Future research will focus on developing robust and efficient flow protocols for the stereoselective synthesis of this compound, potentially telescoping multiple reaction steps to streamline the production process. The use of immobilized catalysts and reagents in flow reactors can further enhance the sustainability and efficiency of the synthesis.

Automated synthesis platforms , often coupled with high-throughput screening, can accelerate the discovery of new catalysts and optimized reaction conditions. Robot-assisted systems can be programmed to perform a large number of reactions in parallel, varying parameters such as catalysts, ligands, solvents, and temperature. This approach is particularly valuable for optimizing the asymmetric hydrogenation or other catalytic steps in the synthesis of this compound.

| Technology | Application to this compound | Future Research Goals |

| Flow Chemistry | Continuous, scalable, and safe synthesis. nih.govrsc.orgacs.org | Development of telescoped, multi-step flow syntheses with immobilized catalysts. |

| Automated Synthesis | High-throughput screening of reaction conditions and catalysts. | Rapid optimization of stereoselective synthetic routes. |

| Robotics | Precise and parallel execution of synthetic steps. | Integration with analytical techniques for real-time monitoring and optimization. |

Interdisciplinary Research at the Interface of Chemical Biology, Focusing on Mechanistic Interactions in vitro

The structural similarity of this compound to natural amino acids makes it a powerful tool for investigating biological systems. Future research will increasingly focus on its application in chemical biology, particularly in understanding its mechanistic interactions with biological targets in vitro.

This compound and its derivatives can be used as probes to study protein-protein interactions and enzyme mechanisms. chemimpex.com The bulky naphthyl group can be used to explore the steric and hydrophobic constraints of enzyme active sites. For example, a study on proteasome inhibitors with a naphthyl-azotricyclic-urea-phenyl scaffold revealed that the naphthyl substituent is crucial for activity due to enhanced hydrophobic interactions within the β5c subunit. nih.gov This suggests that derivatives of this compound could be potent and selective enzyme inhibitors.

NMR spectroscopy is a powerful technique for studying these interactions at an atomic level. mdpi.combeilstein-journals.orgresearchgate.netnih.gov By incorporating isotopically labeled this compound into peptides or using it as a ligand, researchers can gain detailed insights into binding events and conformational changes in proteins. 13C NMR studies have been used to investigate the intra- and intermolecular interactions of amino acid derivatives in solution, providing information on the influence of solvent polarity and hydrogen bonding. mdpi.com

Furthermore, the functionalization of drugs with amino acid moieties has been shown to improve their delivery and reduce toxicity. mdpi.com Investigating the in vitro behavior of conjugates containing this compound could lead to the development of novel therapeutic agents with improved pharmacological profiles. For instance, butyric acid prodrugs have been shown to act as histone deacetylase inhibitors with antineoplastic activity. nih.gov

| Research Area | Application of this compound | In Vitro Techniques |

| Enzyme Inhibition | As a scaffold for designing selective enzyme inhibitors. chemimpex.comnih.gov | Kinetic assays, X-ray crystallography, computational modeling. |

| Protein-Protein Interactions | As a probe to study binding interfaces and conformational changes. researchgate.net | NMR spectroscopy (HSQC, NOESY), fluorescence spectroscopy, surface plasmon resonance. beilstein-journals.orgnih.gov |

| Drug Delivery | As a component of drug conjugates to enhance therapeutic properties. mdpi.com | Cell culture assays, membrane permeability studies. |

| Histone Deacetylase Inhibition | As a potential lead for developing novel anticancer agents. nih.gov | Enzyme activity assays, western blotting for histone acetylation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.